N-methyl-N-2-propynyl-1-indanamine
Description
N-methyl-N-2-propynyl-1-indanamine (AGN-1133) is a synthetic aminoindane derivative characterized by a bicyclic indane core substituted with a methyl and a propargyl (2-propynyl) group on the nitrogen atom. Its hydrochloride salt (CAS 136314-72-2) has been studied extensively as an irreversible, selective monoamine oxidase B (MAO-B) inhibitor . MAO-B inhibitors are critical in Parkinson’s disease (PD) treatment due to their ability to enhance dopamine levels by blocking enzymatic degradation of endogenous and exogenous dopamine . AGN-1133 emerged during preclinical investigations alongside AGN-1135 (rasagiline), a structurally related compound with higher selectivity for MAO-B. Unlike selegiline, a first-generation MAO-B inhibitor, AGN-1133 and rasagiline avoid amphetamine-like metabolites, reducing risks of sympathomimetic side effects .
Properties
IUPAC Name |
N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVGVHNFFZWQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1506-17-8 (hydrochloride) | |
| Record name | N-Methyl-N-2-propynyl-1-indanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032033219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40953900 | |
| Record name | N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-49-6, 32033-21-9 | |
| Record name | 2,3-Dihydro-N-methyl-N-2-propyn-1-yl-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1875-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-2-propynyl-1-indanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-2-propynyl-1-indanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032033219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-N-2-PROPYNYL-1-INDANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37N2TO074R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
AGN-1133 vs. AGN-1135 (Rasagiline)
AGN-1135’s superior MAO-B selectivity is attributed to its stereochemistry (R-enantiomer) and optimized propargyl positioning, which enhances target engagement . Both compounds lack sympathomimetic effects due to non-amphetamine metabolites, unlike selegiline, which metabolizes to l-amphetamine and l-methamphetamine, posing cardiovascular risks .
AGN-1133 vs. Selegiline
| Parameter | AGN-1133 | Selegiline |
|---|---|---|
| Metabolites | Non-amphetamine | l-Amphetamine derivatives |
| Selectivity (MAO-B/A) | ~100-fold | ~50-fold |
| Therapeutic Profile | Potential neuroprotection | Higher risk of hypertension |
Aminoindane Derivatives with Varied Substitutions
N-methyl-5-methoxy-1-indanamine
N-Benzyl-N-methylprop-2-yn-1-amine
- Structure : Benzyl group replaces indane core.
Propargylamine-Based MAO Inhibitors
Ladostigil (TV-3326)
- Structure : Combines carbamate and propargylamine moieties.
- Dual Activity : Inhibits MAO-B and acetylcholinesterase, used in Alzheimer’s and PD.
- Contrast with AGN-1133 : Broader mechanism but increased complexity in pharmacokinetics.
N,N-Di(2-propynyl)-N-methylamine
- Structure : Dual propargyl groups on nitrogen.
- Activity : Hypothesized to enhance MAO-B binding but lacks indane’s rigid backbone, reducing selectivity .
Structural Determinants of MAO-B Inhibition
- Propargyl Group : Essential for irreversible inhibition via covalent bond formation with FAD cofactor.
- Indane Core : Rigid structure optimizes spatial orientation for MAO-B binding.
- Substituent Effects :
Research Findings and Clinical Implications
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